tert-Butyl 3-[(2-methylpropyl)amino]propanoate
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Overview
Description
tert-Butyl 3-[(2-methylpropyl)amino]propanoate: is an organic compound with the molecular formula C11H23NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(2-methylpropyl)amino]propanoate typically involves the esterification of 3-[(2-methylpropyl)amino]propanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-[(2-methylpropyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Chemistry: tert-Butyl 3-[(2-methylpropyl)amino]propanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. It can also be used in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(2-methylpropyl)amino]propanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved in its action depend on the specific biological target it interacts with .
Comparison with Similar Compounds
- tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate
- tert-Butylamine
- tert-Butyl 3-[2-(methylamino)phenyl]propanoate
Comparison: tert-Butyl 3-[(2-methylpropyl)amino]propanoate is unique due to its specific ester and amino functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it suitable for specific applications in organic synthesis, medicinal chemistry, and industrial processes .
Properties
IUPAC Name |
tert-butyl 3-(2-methylpropylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-9(2)8-12-7-6-10(13)14-11(3,4)5/h9,12H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPMFXIYPBJPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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